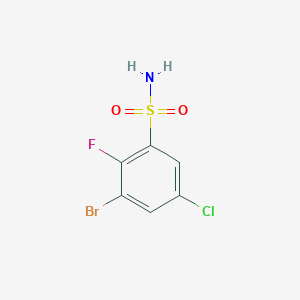![molecular formula C15H11NO2 B13479220 4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)
4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyridinyl ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of toluene to introduce the methyl group on the benzene ring.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is used to attach the ethynyl group to the aromatic ring.
Nitration and Reduction:
Pyridine Introduction: The final step involves the coupling of the amine with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: this compound can be converted to 4-carboxy-3-[2-(3-pyridinyl)ethynyl]benzoic acid.
Reduction: The nitro group can be reduced to an amine, forming 4-Methyl-3-[2-(3-pyridinyl)ethynyl]aniline.
科学的研究の応用
4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyridinyl ethynyl group can interact with active sites of enzymes, blocking their activity. The benzoic acid moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
4-Methyl-3-[2-(3-pyridinyl)ethynyl]aniline: Similar structure but with an amine group instead of a carboxylic acid.
4-Carboxy-3-[2-(3-pyridinyl)ethynyl]benzoic acid: An oxidized form with a carboxylic acid group.
Uniqueness
4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid is unique due to its combination of a benzoic acid core with a pyridinyl ethynyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology.
特性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
4-methyl-3-(2-pyridin-3-ylethynyl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c1-11-4-6-14(15(17)18)9-13(11)7-5-12-3-2-8-16-10-12/h2-4,6,8-10H,1H3,(H,17,18) |
InChIキー |
KQIYFQRTUGAJKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


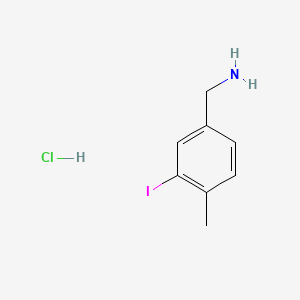
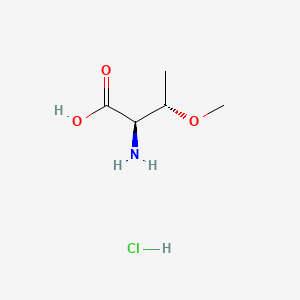
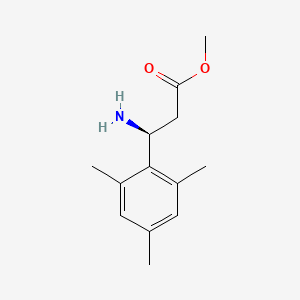

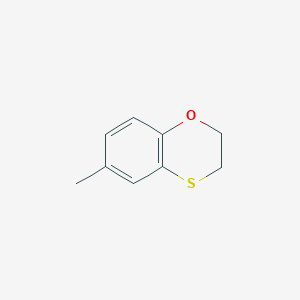





![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)

